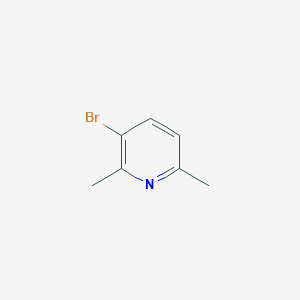
3-Bromo-2,6-dimethylpyridine
Overview
Description
3-Bromo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents .
Mechanism of Action
Target of Action
3-Bromo-2,6-dimethylpyridine is a chemical compound that primarily targets the respiratory system . It is an important organic synthesis intermediate, widely used in pharmaceuticals and pesticides .
Mode of Action
It is known to be involved in the synthesis of a new generation of quinolone antibacterial drugs . Quinolones work by inhibiting the DNA gyrase or the topoisomerase IV enzyme, preventing bacterial DNA replication.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, as it is used in the synthesis of quinolone antibiotics . These antibiotics are effective against a broad spectrum of bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility at room temperature suggests that it could evaporate under high temperatures, potentially affecting its stability and efficacy. Furthermore, it is soluble in many organic solvents , which could influence its distribution in the body.
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds often participate in biochemical reactions as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules . The nature of these interactions typically involves the formation of covalent bonds, where the bromine atom of 3-Bromo-2,6-dimethylpyridine is replaced by a nucleophile .
Cellular Effects
Brominated compounds can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Brominated compounds can exert their effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a liquid at room temperature and has a density of 1.431 g/mL at 25 °C .
Metabolic Pathways
Brominated compounds can be metabolized through various enzymatic reactions, potentially interacting with various enzymes or cofactors .
Transport and Distribution
Brominated compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Brominated compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,6-dimethylpyridine can be synthesized through the bromination of 2,6-dimethylpyridine. The process involves the following steps :
Starting Material: 2,6-dimethylpyridine.
Bromination: The reaction is carried out by adding bromine to 2,6-dimethylpyridine in the presence of a solvent such as acetic acid or chloroform. The reaction mixture is stirred at a controlled temperature to ensure complete bromination.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically includes the use of oleum (a solution of sulfur trioxide in sulfuric acid) and bromine. The reaction is carried out in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 2,6-dimethylpyridine.
Scientific Research Applications
3-Bromo-2,6-dimethylpyridine is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs, including antibacterial and antiviral agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Comparison with Similar Compounds
3-Bromo-2,6-dimethylpyridine can be compared with other brominated pyridines, such as 2-Bromo-3,5-dimethylpyridine and 2-Bromo-4-methylpyridine . These compounds share similar reactivity patterns but differ in the position and number of substituents on the pyridine ring. The unique substitution pattern of this compound makes it particularly useful in specific synthetic applications, such as the selective formation of biaryl compounds through Suzuki-Miyaura coupling.
List of Similar Compounds
- 2-Bromo-3,5-dimethylpyridine
- 2-Bromo-4-methylpyridine
- 2-Bromopyridine
Properties
IUPAC Name |
3-bromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVGHCSNXCAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345365 | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-31-7 | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bromine atom in 3-bromo-2,6-dimethylpyridine influence its reactivity in C(sp3)–H alkenylation reactions?
A1: While the provided research doesn't directly utilize this compound in the alkenylation reaction, it does employ a closely related compound, 2,6-dimethylpyridine, as a coupling partner []. The presence of the bromine atom in the 3-position of the pyridine ring can significantly impact its reactivity compared to 2,6-dimethylpyridine. The electron-withdrawing nature of bromine can influence the electron density of the pyridine ring, potentially affecting its coordination ability with catalytic metal centers. Furthermore, the steric bulk of the bromine atom might introduce steric hindrance, influencing the regioselectivity and overall efficiency of the C(sp3)–H alkenylation reaction. Further research would be needed to directly compare the reactivity of this compound to 2,6-dimethylpyridine in this specific reaction.
A2: Absolutely! 13C NMR spectroscopy is a powerful tool for structural characterization of organic compounds, including this compound []. This technique provides valuable information about the carbon atoms within the molecule. Each distinct carbon environment gives rise to a specific signal in the 13C NMR spectrum, allowing for the identification and analysis of the compound. The chemical shifts of the carbon atoms in this compound would be influenced by the presence of the electronegative bromine atom and the methyl substituents, providing characteristic spectral fingerprints for this specific molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




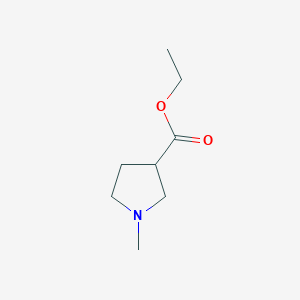

![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
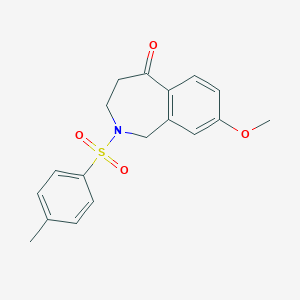
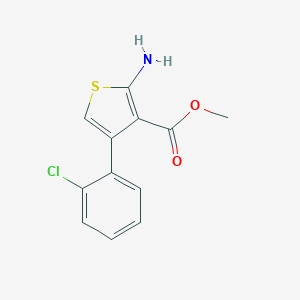
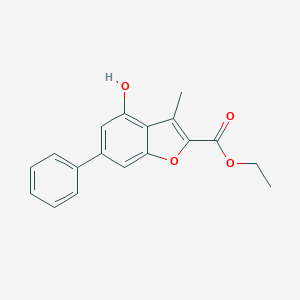
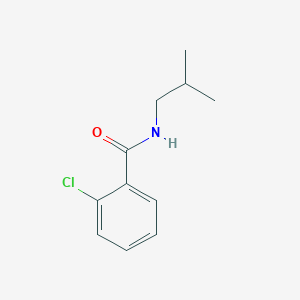
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
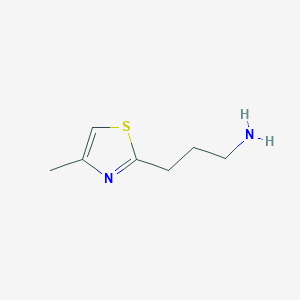
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)
